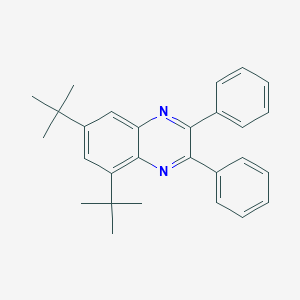

5,7-Ditert-butyl-2,3-diphenylquinoxaline

Description

5,7-Ditert-butyl-2,3-diphenylquinoxaline is a quinoxaline derivative featuring bulky tert-butyl substituents at the 5- and 7-positions and phenyl groups at the 2- and 3-positions. Quinoxalines are nitrogen-containing heterocycles widely studied for their tunable electronic properties, structural versatility, and applications in materials science, sensors, and corrosion inhibition . This article examines its structural, electronic, and functional distinctions relative to these analogs, emphasizing substituent effects on reactivity, photophysical properties, and applications.

Properties

Molecular Formula |

C28H30N2 |

|---|---|

Molecular Weight |

394.5g/mol |

IUPAC Name |

5,7-ditert-butyl-2,3-diphenylquinoxaline |

InChI |

InChI=1S/C28H30N2/c1-27(2,3)21-17-22(28(4,5)6)26-23(18-21)29-24(19-13-9-7-10-14-19)25(30-26)20-15-11-8-12-16-20/h7-18H,1-6H3 |

InChI Key |

MVRDHTMNKYCLLT-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1=CC(=C2C(=C1)N=C(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4)C(C)(C)C |

Canonical SMILES |

CC(C)(C)C1=CC(=C2C(=C1)N=C(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4)C(C)(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Substituent Effects on Key Properties

Reaction Selectivity

Competition experiments in nebulizer-mediated syntheses reveal substituent effects on product ratios. For instance, methyl groups at the 6-position (6-CH3-2,3-diphenylquinoxaline) favor formation over bromo or nitro analogs due to reduced steric and electronic hindrance .

Table 2: Substituent Impact on Reaction Outcomes

| Precursor (X) | Product Ratio (Q : XQ)<sup>†</sup> | Rationale | Reference |

|---|---|---|---|

| CH3 | 2.16 : 1 | Steric tolerance of methyl group | |

| Br | 0.23 : 1 | Electron-withdrawing effect | |

| Cl | 0.40 : 1 | Moderate EWG impact |

<sup>†</sup> Q = 2,3-diphenylquinoxaline; XQ = 6-substituted derivative.

Fluorescent Sensors

6,7-Diamino-2,3-diphenylquinoxaline macrocycles exhibit solvent-dependent fluorescence:

- Aprotic solvents : Emission at 450 nm (blue) with high quantum yields.

- Protic solvents: Red shift to 520 nm (green) due to protonation at amino sites . In contrast, tert-butyl groups in this compound may suppress protonation-dependent shifts, favoring stability in hydrophobic environments.

Photovoltaics

5,8-Dithien-2-yl-2,3-diphenylquinoxaline-based copolymers achieve narrow bandgaps (~1.5 eV) for efficient light harvesting in solar cells . The 5,7-ditert-butyl analog’s steric bulk may hinder π-stacking, reducing charge recombination losses.

Corrosion Inhibition

6-Substituted derivatives (e.g., 6-NO2, 6-CH3) inhibit mild steel corrosion in acidic media via adsorption. The order of efficacy (Q-H > Q-CH3 > Q-NO2) suggests electron-donating groups enhance surface binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.